Tert-butyl 5-methyl-3-oxohexanoate
Overview
Description
Tert-butyl 5-methyl-3-oxohexanoate is a chemical compound with the CAS Number: 39140-54-0 . It has a molecular weight of 200.28 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C11H20O3 . The Inchi Code for this compound is 1S/C11H20O3/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 .Scientific Research Applications
Biosynthesis for Statin Precursors : Tert-butyl 5-methyl-3-oxohexanoate is a key intermediate in the synthesis of atorvastatin and rosuvastatin. Studies have explored its biosynthesis using carbonyl reductase from Rhodosporidium toruloides, achieving high yields and stereoselectivity in both mono and biphasic media (Liu et al., 2018).
Enzymatic Synthesis Improvements : Directed evolution of carbonyl reductase from Rhodosporidium toruloides has been utilized to enhance the enzymatic synthesis of this compound derivatives, crucial for statin synthesis. This process led to significant improvements in specific activity and overall efficiency (Liu et al., 2017).
Statins Synthesis via Stereoselective Hydrogenation : Research has been conducted on the stereoselective hydrogenation of similar compounds to this compound, as part of the broader synthesis pathway for statins. These studies focus on developing efficient methods for creating key statin intermediates (Tararov et al., 2006).
Conformational Studies of Derivatives : Studies on trans-3-alkyl-2-chlorocyclohexanones, including tert-butyl derivatives, have shed light on their conformational preferences and implications for further chemical reactions and applications (Denmark et al., 1990).
Dynamic Kinetic Resolution in Synthesis : Research has demonstrated the use of alcohol dehydrogenases for the dynamic kinetic resolution of this compound derivatives. This method allows access to various stereoisomers, enhancing the versatility of this compound in chemical synthesis (Lüdeke et al., 2009).
Properties
IUPAC Name |
tert-butyl 5-methyl-3-oxohexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEHUNNSIKZRRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90558808 | |
Record name | tert-Butyl 5-methyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39140-54-0 | |
Record name | tert-Butyl 5-methyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90558808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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